N-{(3R,4R)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide is a novel azepane derivative developed as a potential inhibitor of protein kinase B (PKB-alpha). [] PKB-alpha is a crucial enzyme involved in various cellular processes, including cell growth, proliferation, survival, and metabolism. [] Dysregulation of PKB-alpha activity has been implicated in the development and progression of various diseases, including cancer. []
The synthesis of N-{(3R,4R)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide and related azepane derivatives is described in the literature. [] The synthesis starts from a (-)-balanol-derived lead structure, (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester. [] This lead structure, containing an unstable ester moiety, was modified to enhance plasma stability. [] The modifications involved replacing the ester with various linkers isosteric to the ester. [] The specific synthetic steps and reaction conditions for N-{(3R,4R)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide are not explicitly detailed in the provided abstract.
The molecular structure of N-{(3R,4R)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide is derived from the (-)-balanol scaffold. [] It features an azepane ring as the core structure, with specific substituents at various positions. [] Notably, it contains an isonicotinamide group linked to the azepane ring, believed to be crucial for its interaction with PKB-alpha. [] The molecule's stereochemistry is defined as (3R,4R), indicating the spatial arrangement of atoms around these chiral centers. [] Further details on bond lengths, angles, and conformations are not available in the provided information.
N-{(3R,4R)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide was designed as a potential inhibitor of PKB-alpha. [] Although the specific mechanism of action is not provided, its design is based on molecular modeling studies using the crystal structure of PKA (a related kinase) complexed with a similar compound. [] The presence of the isonicotinamide moiety is considered important for its interaction with the kinase active site. [] Further studies, including enzyme kinetics and structural analysis of the compound bound to PKB-alpha, are needed to elucidate its precise mechanism of action.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8